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Compound of Interest

2-Fluoro-5-nitrobenzene-1,4-
Compound Name: o
diamine

cat. No.: B8781729

An In-depth Technical Guide to 2-Fluoro-5-
hitrobenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Fluoro-5-nitrobenzene-1,4-diamine is a specialized chemical intermediate.
Comprehensive, publicly available experimental data is limited. This guide provides a technical
overview based on established chemical principles, data from structurally related compounds,
and standardized analytical protocols.

Executive Summary

2-Fluoro-5-nitrobenzene-1,4-diamine is an aromatic organic compound featuring a benzene
ring substituted with two amino groups, a nitro group, and a fluorine atom. This unique
combination of functional groups makes it a potentially valuable building block in medicinal
chemistry and materials science. The electron-withdrawing nature of the nitro and fluoro
groups, combined with the electron-donating amino groups, creates a complex electronic
profile that can be exploited for synthesizing diverse molecular scaffolds. This document
outlines the chemical structure, physicochemical properties, a plausible synthetic route,
standard analytical procedures, and potential applications of this compound.

Chemical Structure and Identification
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The core structure consists of a benzene ring with substituents at positions 1, 2, 4, and 5. The

precise arrangement of these groups is critical to its reactivity and potential use.

Identifier Value

IUPAC Name 2-Fluoro-5-nitrobenzene-1,4-diamine
CAS Number 134514-27-5[1]

Molecular Formula CeHsFN3O2

Molecular Weight 171.13 g/mol

Canonical SMILES

C1=C(C=C(C(=C1F)N)N)--INVALID-LINK--[O-]

InChl

InChl=1S/C6HB6FN302/c7-4-2-
6(10(11)12)5(9)1-3(4)8/h1-2H,8-9H2

Physicochemical Properties

Quantitative data for this specific molecule is not widely published. The properties listed below

are based on information from commercial suppliers and predictions based on its structure.

Property Value / Description

Expected to be a colored solid (yellow to red),
Appearance ] ] )

typical for nitro-aromatic compounds.

Likely soluble in polar organic solvents such as
Solubility DMSO, DMF, and acetone. Sparingly soluble in

water.

] Commercially available with purities often

Purity

>97%.

Recommended to be stored at 2-8°C, sealed in
Storage

a dry, inert atmosphere.

Synthesis Pathway
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A specific, peer-reviewed synthesis protocol for 2-Fluoro-5-nitrobenzene-1,4-diamine is not
readily available in the literature. However, a logical synthetic route can be proposed based on
established organic chemistry reactions for analogous compounds. A plausible two-step
approach starting from 2,5-difluoronitrobenzene is outlined below.

Step 1: Selective Amination

Ammonia (aq)

2,5-Difluoronitrobenzene L
or other aminating agent

Nucleophilic Aromatic
Substitution (SNAr)

4-Amino-2-fluoro-5-nitroaniline
(Intermediate)

Step 2: Second Amination

Ammonia (aqg) under

4-Amino-2-fluoro-5-nitroaniline .
harsher conditions

SNAr

y

2-Fluoro-5-nitrobenzene-1,4-diamine
(Final Product)

Click to download full resolution via product page

A plausible synthetic workflow for 2-Fluoro-5-nitrobenzene-1,4-diamine.

Experimental Protocol: Proposed Synthesis

e Step 1: Mono-amination of 2,5-Difluoronitrobenzene.

o Dissolve 2,5-difluoronitrobenzene in a suitable polar aprotic solvent like DMSO or NMP.
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o Add an aqueous solution of ammonia dropwise at a controlled temperature (e.g., 80-
100°C). The fluorine atom para to the strongly electron-withdrawing nitro group is more
activated towards nucleophilic substitution.

o Monitor the reaction by TLC or GC-MS until the starting material is consumed.

o Cool the reaction mixture and pour it into ice water to precipitate the intermediate product,
4-amino-2-fluoro-5-nitroaniline.

o Filter, wash with water, and dry the intermediate.

o Step 2: Second Amination.

o The second amination to replace the remaining fluorine atom would require more forcing
conditions as the ring is now less electron-deficient.

o The intermediate from Step 1 is dissolved in a high-boiling point solvent and reacted with a
stronger aminating source or under higher temperature and pressure.

o Work-up would be similar to Step 1, followed by purification, likely via column
chromatography (silica gel with a hexane/ethyl acetate gradient) or recrystallization to
yield the final product.

Chemical Analysis and Characterization

A comprehensive analysis is required to confirm the identity and purity of the synthesized
compound. The following are standard experimental protocols that would be employed.

Analytical Workflow
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A standard workflow for the chemical analysis of the target compound.

Experimental Protocols

e High-Performance Liquid Chromatography (HPLC):
o Objective: To determine the purity of the compound.

o Method: A reverse-phase C18 column is typically used. A gradient elution method with a
mobile phase consisting of water (A) and acetonitrile (B), both often containing 0.1%
formic acid or trifluoroacetic acid, is employed. The gradient might run from 5% B to 95%
B over 15-20 minutes.

o Detection: UV detection at multiple wavelengths (e.g., 254 nm, 280 nm, and a wavelength
corresponding to the Amax of the nitro-aromatic chromophore). Purity is determined by the
area percentage of the main peak.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:
o Obijective: To elucidate the chemical structure by identifying the connectivity of atoms.

o Method: The sample is dissolved in a deuterated solvent (e.g., DMSO-ds or CDCIs). 1H
NMR, 8C NMR, and *°F NMR spectra are acquired on a 400 MHz or higher spectrometer.
2D NMR experiments like COSY and HSQC can be used to confirm assignments.

e Mass Spectrometry (MS):
o Objective: To confirm the molecular weight and elemental composition.

o Method: For a relatively small molecule like this, either Electron lonization (EI) or
Electrospray lonization (ESI) can be used. High-resolution mass spectrometry (HRMS) is
performed to confirm the elemental formula by comparing the measured exact mass to the
calculated value.

o Fourier-Transform Infrared (FT-IR) Spectroscopy:

o Objective: To identify the key functional groups present in the molecule.
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o Method: The spectrum is typically recorded using a solid sample on an ATR (Attenuated

Total Reflectance) accessory. The spectral range is typically 4000-400 cm~1.

Predicted Analytical Data

While experimental spectra for this specific compound are not readily available, the expected

key features can be predicted based on its structure and data from analogous compounds.[2]

[3]

Analysis Type

Predicted Key Features

1H NMR

- Two distinct aromatic proton signals, likely
appearing as doublets or doublet of doublets
due to H-H and H-F coupling. - Two broad
singlets for the two non-equivalent -NHz groups,
likely in the range of 4-7 ppm (in DMSO-de).

13C NMR

- Six distinct aromatic carbon signals. - Carbons
bonded to F, N, and NO2z will show characteristic
chemical shifts and C-F coupling. The carbon

attached to fluorine will appear as a doublet with

a large coupling constant.

F NMR

- A single resonance, the chemical shift of which
will be influenced by the ortho and para amino

and nitro substituents.

Mass Spec (HRMS)

- Expected [M+H]™* ion at m/z 172.0517 for
CeH7FNsO2*. - Fragmentation patterns would
likely involve the loss of the nitro group (NOz2)

and potentially ammonia (NHs).

FT-IR

- N-H stretching of amino groups: Two bands in
the 3300-3500 cm~1 region. - Asymmetric and
symmetric N-O stretching of the nitro group:
Strong absorptions around 1500-1550 cm~t and
1300-1350 cm™1, - C-F stretching: A strong band
in the 1100-1300 cm~! region. - Aromatic C=C
stretching: Bands in the 1450-1600 cm~1 region.
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Applications in Research and Development

The utility of 2-Fluoro-5-nitrobenzene-1,4-diamine lies in the strategic placement of its
reactive functional groups.

e Medicinal Chemistry:

o Scaffold for Heterocycle Synthesis: The two adjacent amino groups are ideal for
constructing fused heterocyclic rings, such as benzimidazoles or quinoxalines, which are
privileged structures in drug discovery. The nitro group can be readily reduced to another
amino group, providing an additional site for modification.

o Fragment-Based Drug Discovery: As a small, functionalized aromatic molecule, it can
serve as a starting fragment for building more complex drug candidates. The fluorine atom
is often incorporated into drug molecules to improve metabolic stability, binding affinity,
and membrane permeability.

o Materials Science:

o Polymer Synthesis: Aromatic diamines are key monomers for high-performance polymers
like polyimides and polyamides. The incorporation of fluorine can enhance properties such
as thermal stability, chemical resistance, and lower the dielectric constant.

o Dye Synthesis: The chromophoric nitro group and auxochromic amino groups suggest
potential use as an intermediate in the synthesis of specialized dyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [2-Fluoro-5-nitrobenzene-1,4-diamine chemical structure
and analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8781729#2-fluoro-5-nitrobenzene-1-4-diamine-
chemical-structure-and-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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